S-phenyl benzenecarbothioate

Description

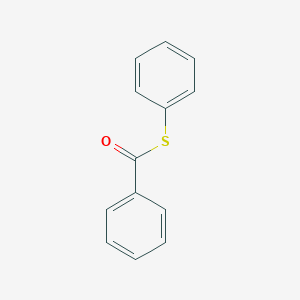

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-phenyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQYDZJGTXAFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237015 | |

| Record name | Benzoic acid, thio-, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-09-3 | |

| Record name | Benzenecarbothioic acid, S-phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, thio-, S-phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, thio-, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for S Phenyl Benzenecarbothioate and Its Analogues

Direct C-S Bond Formation via Acylation

Direct acylation is a fundamental transformation for the synthesis of thioesters. This process involves the creation of a carbon-sulfur bond by reacting a sulfur-based nucleophile (a thiol or thiolate) with an activated carboxylic acid derivative. The efficiency and selectivity of this transformation are highly dependent on the nature of the starting materials and the chosen synthetic strategy. The following sections detail specific methods, including the use of modern coupling reagents and photoredox catalysis to facilitate this key reaction.

The direct coupling of benzoic acid or its derivatives with thiophenols represents a straightforward and atom-economical approach to synthesizing S-phenyl benzenecarbothioate. This method avoids the pre-formation of more reactive, and often less stable, acylating agents like acyl chlorides. Success in this area hinges on the effective activation of the carboxylic acid to facilitate the nucleophilic attack by the thiol.

Uronium-based reagents are widely recognized for their efficacy in forming amide bonds in peptide synthesis, and this utility extends to the formation of thioesters. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly effective for activating carboxylic acids. nih.gov In this method, the carboxylic acid is deprotonated by a non-nucleophilic base, and the resulting carboxylate attacks the TBTU reagent. This forms a highly reactive O-acylisourea intermediate or, more commonly, a benzotriazolyl active ester. This activated species is then susceptible to nucleophilic attack by a thiol, such as thiophenol.

The reaction proceeds efficiently, often at room temperature, and the byproducts, such as tetramethylurea, are typically water-soluble, simplifying purification. nih.gov The use of TBTU and related uronium salts is advantageous as it minimizes side reactions. In the context of chiral substrates, these reagents are known to suppress racemization, which, while not relevant for benzoic acid itself, indicates a highly controlled and efficient activation process. nih.gov The choice of base can be critical; studies on amidation have shown that bases like pyridine (B92270) can help preserve stereochemistry, highlighting the tunable nature of these systems. nih.gov

The methodology has been shown to be effective for a wide range of substrates, including aromatic and aliphatic carboxylic acids and thiols. ias.ac.in For instance, the reaction of various substituted benzoic acids with thiophenols and their derivatives proceeds in good to excellent yields. ias.ac.in

| Carboxylic Acid | Thiol | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzoic Acid | Thiophenol | S-Phenyl 4-nitrobenzothiolate | 96 |

| 4-Nitrobenzoic Acid | 4-Chlorothiophenol | S-4-Chlorophenyl 4-nitrobenzothiolate | 93 |

| Benzoic Acid | 4-Chlorothiophenol | S-4-Chlorophenyl benzothiolate | 85 |

| Benzoic Acid | 4-Bromothiophenol | S-4-Bromophenyl benzothiolate | 85 |

| 4-Methoxybenzoic Acid | p-Tolylthiol | S-p-Tolyl 4-methoxybenzothiolate | 91 |

| 3-Methylbenzoic Acid | Thiophenol | S-Phenyl 3-methylbenzothiolate | 89 |

The use of acyl chlorides as precursors is a classic and robust method for the synthesis of thioesters. Acyl chlorides are highly reactive electrophiles, ensuring rapid and often high-yielding reactions with thiol nucleophiles.

The reaction of an acyl chloride, such as benzoyl chloride, with a thiol is a fundamental example of nucleophilic acyl substitution. ijrpr.comatamanchemicals.com In a typical procedure, the thiol attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion, resulting in the formation of the thioester. wikipedia.org To drive the reaction to completion and to neutralize the hydrogen chloride (HCl) byproduct, a stoichiometric amount of a tertiary amine base, such as pyridine or triethylamine, is commonly added. nih.gov This method is highly reliable and broadly applicable for a wide variety of acyl chlorides and thiols. The reaction is generally fast and can be performed under mild conditions.

Modern synthetic chemistry has seen the emergence of visible-light photoredox catalysis as a powerful tool for forming C–S bonds under mild conditions. While much of the research has focused on coupling thiols with aryl halides, methods have been developed for the synthesis of thioesters from acyl chlorides. rsc.orgacs.org These reactions proceed via a radical-based mechanism, offering an alternative to traditional polar pathways.

In one proposed mechanism, a photocatalyst, upon excitation by visible light, facilitates the reduction of the acyl chloride to generate an acyl radical. mdpi.com This highly reactive intermediate can then engage in a radical-radical coupling with a thiyl radical. The thiyl radical itself can be generated from various sulfur sources. One reported strategy involves the reaction of an acyl chloride with a sodium sulfinate, where the initially formed acyl radical enables the subsequent formation of a thiyl radical from the sulfinate, leading to the final thioester product through direct radical coupling. rsc.org This approach provides a controlled photochemical route to thioesters, avoiding harsh reagents and high temperatures. rsc.org

Reaction of Acyl Chlorides with Thiols

Conventional Synthetic Pathways

Metal-Catalyzed Approaches to C-S Bond Construction

The formation of the carbon-sulfur bond in thioesters like this compound is a critical transformation that has been addressed through various metal-catalyzed cross-coupling reactions. These methods offer efficient and selective routes to thioesters from readily available starting materials.

Copper-Catalyzed Reactions for Thioester Synthesis

Copper catalysis has emerged as a valuable tool for the synthesis of thioesters. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

One notable copper-catalyzed approach involves the decarboxylative thiolation of benzoic acids. researchgate.net For instance, the reaction of 2-nitrobenzoic acids with aryl thiols in the presence of a copper(I) iodide (CuI) catalyst, 1,10-phenanthroline (B135089) as a ligand, and potassium carbonate as a base, using molecular oxygen as the oxidant, can produce diaryl sulfides. researchgate.net While this specific example leads to a sulfide, the underlying principle of copper-catalyzed C–S bond formation is relevant to thioester synthesis. Mechanistic studies suggest that a copper(I) species is the active catalyst under the oxidative conditions. researchgate.net The reaction is believed to proceed through the formation of the disulfide of the aryl thiol as the active thiolating agent. researchgate.net

Another strategy involves the coupling of aryl iodides with potassium thioacetate (B1230152) (KSAc) using a CuI/1,10-phenanthroline catalytic system. This method provides S-aryl thioacetates in good to excellent yields. beilstein-journals.org The reaction can be carried out in toluene (B28343) at 100 °C or under microwave irradiation to significantly reduce the reaction time. beilstein-journals.org The resulting S-aryl thioacetates can then potentially be used in subsequent reactions to form this compound analogues.

A domino synthesis approach using a copper catalyst has also been developed for the creation of multi-substituted benzo[b]thiophenes, which involves the formation of a C-S bond through radical cyclization using xanthate as a sulfur source. rsc.org This highlights the versatility of copper catalysis in constructing C-S bonds in complex molecules.

The following table summarizes key aspects of copper-catalyzed reactions for thioester synthesis:

| Catalyst System | Starting Materials | Key Features |

| CuI / 1,10-phenanthroline / K₂CO₃ / O₂ | 2-Nitrobenzoic acids, Aryl thiols | Decarboxylative thiolation. researchgate.net |

| CuI / 1,10-phenanthroline | Aryl iodides, Potassium thioacetate | Forms S-aryl thioacetates. beilstein-journals.org |

| Copper catalyst | 2-Iodophenyl ketones, Xanthate | Domino synthesis via radical cyclization. rsc.org |

Titanium(IV) Lewis Acid Catalytic Systems

Titanium(IV) complexes, acting as Lewis acids, provide an alternative catalytic approach for the synthesis of thioesters. wikipedia.org These systems can activate substrates and facilitate the formation of the C–S bond.

One effective method utilizes an air-stable, cationic titanocene (B72419) perfluorooctanesulfonate (B1231939) complex in the presence of zinc powder. tandfonline.com This catalytic system promotes the reductive cleavage of a disulfide (S–S) bond to generate a nucleophilic sulfur species. This species then reacts with an acid anhydride (B1165640) to produce the corresponding thioester in good to excellent yields. tandfonline.com The reaction proceeds at room temperature in commercial tetrahydrofuran, highlighting the mildness of the conditions. tandfonline.com

A related air-stable µ-oxo-bridged binuclear titanium(IV) salophen perfluorobutanesulfonate (B13733166) complex also demonstrates high catalytic efficiency for thioester synthesis. sci-hub.se In the presence of zinc powder, this catalyst facilitates the cleavage of diaryl disulfides and their subsequent reaction with anhydrides. sci-hub.se A key advantage of this system is the low catalyst loading required and its tolerance to non-anhydrous solvents. sci-hub.se

Titanium tetrachloride (TiCl₄) itself is a potent Lewis acid that can be employed in organic synthesis. wikipedia.org While direct catalysis of thioester formation from carboxylic acids and thiols by TiCl₄ is not extensively detailed in the provided context, its ability to activate carboxylic acids is known. mdpi.com For instance, TiCl₄ can assist in the direct esterification of carboxylic acids with alcohols. mdpi.com It is plausible that a similar activation of a carboxylic acid or a derivative by TiCl₄ could facilitate its reaction with a thiol to form a thioester. TiCl₄ is known to catalyze various reactions, including Pinacol couplings and electrophilic alkylations, by acting as a Lewis acid. researchgate.net

Key features of titanium(IV) catalytic systems for thioester synthesis are presented below:

| Catalyst System | Reactants | Key Features |

| Titanocene perfluorooctanesulfonate / Zinc | Disulfides, Acid anhydrides | Air-stable catalyst, mild conditions. tandfonline.com |

| Binuclear Titanium(IV) salophen perfluorobutanesulfonate / Zinc | Diaryl disulfides, Anhydrides | Low catalyst loading, tolerates non-anhydrous solvents. sci-hub.se |

| TiCl₄ | Carboxylic acids, Alcohols | Strong Lewis acid, activates carboxylic acids. mdpi.com |

Palladium-Mediated C-S Bond Formation Strategies

Palladium catalysis is a powerful and widely used method for constructing carbon-heteroatom bonds, including the C–S bond essential for thioesters. nih.gov These reactions often exhibit high efficiency and broad functional group tolerance.

A common strategy involves the cross-coupling of aryl halides or triflates with a sulfur source. The general mechanism for palladium-catalyzed arylthioether synthesis involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with a thiolate and subsequent reductive elimination to form the C–S bond and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is crucial for the success of these reactions, with bidentate phosphine (B1218219) ligands like Xantphos often being effective. rsc.org

One approach to thioester synthesis is the palladium-catalyzed carbonylation of thioacetates and aryl iodides. researchgate.net In this reaction, S-aryl thioacetates couple with carbon monoxide and aryl iodides to yield the desired S-aryl thioesters. researchgate.net The reaction demonstrates good tolerance to various functional groups. researchgate.net A tandem reaction involving the direct S-arylation of aryl iodides with potassium thioacetate, followed by carbonylation of the intermediate S-aryl thioacetate, also produces S-aryl thioesters. researchgate.net

Another innovative method is the palladium-catalyzed intermolecular transthioetherification of aryl halides with thioesters. rsc.org This process allows for the transfer of a thio group from one molecule to another. This strategy has also been applied to carbonylative coupling processes, achieving the first carbonylative methylthioesterification of aryl halides. rsc.org

Furthermore, a palladium/norbornene/copper cooperative catalysis has been developed for the synthesis of 2-(arylthio)aryl ketones from aryl halides and thioesters, which involves the cleavage of the C(O)–S bond of the thioester. acs.org While the product is not a simple thioester, this demonstrates a novel reactivity pattern for thioesters under palladium catalysis.

The table below outlines various palladium-mediated strategies for C-S bond formation relevant to thioester synthesis:

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium / Phosphine ligand | Aryl halides, Thiolates | Aryl thioethers | General C-S bond formation. nih.gov |

| Palladium catalyst | S-Aryl thioacetates, Aryl iodides, CO | S-Aryl thioesters | Carbonylative coupling. researchgate.net |

| Pd₂(dba)₃ / Xantphos | Aryl halides, Thioesters | Thioethers/Thioesters | Intermolecular transthioetherification. rsc.org |

| Pd / Norbornene / CuI | Aryl halides, Thioesters | 2-(Arylthio)aryl ketones | C(O)-S bond cleavage. acs.org |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the introduction of specific chemical properties and the exploration of their potential applications. Methodologies have been developed to incorporate heterocyclic moieties like pyrimidine (B1678525) and to prepare related analogues such as S-benzyl benzenecarbothioates.

Preparation of Pyrimidine-Substituted Benzenecarbothioates

Pyrimidine-substituted benzenecarbothioates represent a class of functionalized thioesters that combine the structural features of both pyrimidine and benzenecarbothioate moieties. The synthesis of these compounds often involves a multi-step sequence.

A common synthetic route starts with the construction of a substituted pyrimidine-2-thiol (B7767146). ajchem-a.com This can be achieved through the reaction of a chalcone (B49325) derivative with thiourea (B124793). The chalcone itself is typically prepared via an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503). ajchem-a.comresearchgate.net

Once the substituted pyrimidine-2-thiol is obtained, it can be reacted with benzoyl chloride to form the target S-[substituted-pyrimidin-2-yl] benzenecarbothioate. ajchem-a.com This final step is an acylation reaction where the sulfur atom of the pyrimidine-2-thiol acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride and displacing the chloride to form the thioester linkage. The reaction is often carried out in the presence of a solvent like glacial acetic acid. ajchem-a.com

For example, the synthesis of S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate begins with the reaction of 2-hydroxybenzaldehyde and acetophenone to form a chalcone. ajchem-a.com This chalcone then reacts with thiourea to yield 2-(6-phenyl-2-sulfanylpyrimidin-4-yl)phenol. The final step is the reaction of this pyrimidine-2-thiol derivative with benzoyl chloride. ajchem-a.com

The general synthetic scheme is as follows:

Chalcone Formation: Aromatic Aldehyde + Acetophenone → Chalcone

Pyrimidine Ring Formation: Chalcone + Thiourea → Substituted Pyrimidine-2-thiol

Thioesterification: Substituted Pyrimidine-2-thiol + Benzoyl Chloride → Pyrimidine-Substituted Benzenecarbothioate

This modular approach allows for the synthesis of a variety of pyrimidine-substituted benzenecarbothioates by varying the starting aromatic aldehydes and acetophenones.

| Step | Reactants | Product |

| 1 | Aromatic Aldehyde, Acetophenone | Chalcone |

| 2 | Chalcone, Thiourea | Substituted Pyrimidine-2-thiol |

| 3 | Substituted Pyrimidine-2-thiol, Benzoyl Chloride | Pyrimidine-Substituted Benzenecarbothioate |

Routes to S-Benzyl Benzenecarbothioates and Related Analogues

The synthesis of S-benzyl benzenecarbothioates and their analogues involves the formation of a thioester linkage where the sulfur atom is attached to a benzyl (B1604629) group. These compounds are structurally related to this compound, with the phenyl group on the sulfur being replaced by a benzyl group.

A straightforward method for the synthesis of S-benzyl dithiocarbazate derivatives has been described, which can serve as precursors for more complex structures. researchgate.net For instance, S-benzyl-β-N-(benzoyl) dithiocarbazate is synthesized by reacting S-benzyl dithiocarbazate with benzoyl chloride. researchgate.net S-benzyl dithiocarbazate itself is prepared from the reaction of hydrazine (B178648) hydrate (B1144303) with carbon disulfide in the presence of potassium hydroxide (B78521), followed by the addition of benzyl chloride. researchgate.net

While not a direct synthesis of S-benzyl benzenecarbothioate, the synthesis of benzyl phenyl sulfides provides relevant insights into forming the benzyl-sulfur bond. A copper-catalyzed C–S coupling reaction using aryl dithiocarbamates and benzyl halides has been developed. organic-chemistry.org This method uses CuCl as the catalyst and Cs₂CO₃ as the base in acetonitrile (B52724) at 110°C. organic-chemistry.org This approach avoids the use of odorous thiols. A plausible adaptation for the synthesis of S-benzyl benzenecarbothioate could involve the reaction of a benzoyl-containing sulfur nucleophile with a benzyl halide under similar copper-catalyzed conditions.

Analogous structures, such as benzyl 2-oxazolecarbamates, have also been synthesized to study their biological activities. nih.gov The synthesis of these analogues often involves building a core heterocyclic structure and then introducing the benzyl group.

The table below summarizes synthetic approaches relevant to S-benzyl benzenecarbothioates and related analogues:

| Target Compound/Analogue | Synthetic Precursors | Key Reaction Type |

| S-Benzyl-β-N-(benzoyl) dithiocarbazate | S-Benzyl dithiocarbazate, Benzoyl chloride | Acylation researchgate.net |

| Benzyl phenyl sulfides | Phenyl dithiocarbamates, Benzyl halides | Copper-catalyzed C-S coupling organic-chemistry.org |

| Benzyl 2-oxazolecarbamate analogues | Various precursors for oxazole (B20620) ring formation | Heterocycle synthesis and N-benzylation nih.gov |

Catalytic Decarbonylation Reactions to Thioethers

The conversion of this compound and other aryl thioesters to diaryl thioethers via decarbonylation is a key reaction that has been explored using various transition metal catalysts. nih.govrsc.orgsioc-journal.cn This reaction provides a direct route to synthesize thioethers, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

The use of supported metal nanoparticles as heterogeneous catalysts for the decarbonylation of thioesters is a noteworthy development, addressing the need for practical and sustainable catalytic systems. rsc.org These catalysts, which can be easily separated and potentially reused, offer significant advantages over their homogeneous counterparts. rsc.orgthieme-connect.com

Palladium supported on hydroxyapatite (B223615) (Pd/HAP) has emerged as an effective heterogeneous catalyst for the decarbonylation of this compound. rsc.org Studies have demonstrated that Pd/HAP can catalyze the conversion of various symmetrically substituted aryl thioesters into their corresponding thioethers in excellent yields. rsc.org For instance, the decarbonylation of this compound using a Pd/HAP catalyst proceeds efficiently. rsc.org Hot filtration tests have confirmed the heterogeneous nature of this catalytic system, showing that the reaction ceases upon removal of the solid catalyst. rsc.org Furthermore, analysis by inductively coupled plasma atomic emission spectroscopy (ICP-AES) revealed negligible leaching of palladium into the reaction solution, reinforcing its stability and heterogeneous functionality. rsc.org The Pd/HAP catalyst has also shown good reusability over multiple cycles without a significant drop in performance. thieme-connect.com

The substrate scope for Pd/HAP-catalyzed decarbonylation is broad, accommodating various functional groups. rsc.org Thioesters with electron-withdrawing groups, such as trifluoromethyl, and halogenated aryl thioesters have been successfully decarbonylated to yield the corresponding thioethers. rsc.org

Table 1: Selected Examples of Pd/HAP-Catalyzed Decarbonylation of Symmetrically Substituted Aryl Thioesters rsc.orgresearchgate.net

| Substrate (Thioester) | Catalyst | Product (Thioether) | Yield (%) |

| This compound | Pd/HAP | Diphenyl sulfide | 93 |

| S-(p-tolyl) 4-methylbenzenecarbothioate | Pd/HAP | Di-p-tolyl sulfide | 94 |

| S-(m-tolyl) 3-methylbenzenecarbothioate | Pd/HAP | Di-m-tolyl sulfide | 91 |

| S-(o-tolyl) 2-methylbenzenecarbothioate | Pd/HAP | Di-o-tolyl sulfide | 85 |

| S-(mesityl) 2,4,6-trimethylbenzenecarbothioate | Pd/HAP | Dimesityl sulfide | 82 |

| S-(4-fluorophenyl) 4-fluorobenzenecarbothioate | Pd/HAP | Bis(4-fluorophenyl) sulfide | 90 |

| S-(4-chlorophenyl) 4-chlorobenzenecarbothioate | Pd/HAP | Bis(4-chlorophenyl) sulfide | 88 |

| S-(4-(trifluoromethyl)phenyl) 4-(trifluoromethyl)benzenecarbothioate | Pd/HAP | Bis(4-(trifluoromethyl)phenyl) sulfide | 94 |

Reaction conditions: Thioester (0.2 mmol), Pd/HAP (10 mol% Pd), xylene (3 mL), 160 °C, Ar (1 atm), 24 h. Yields determined by GC analysis.

Alongside palladium, nanoparticles of nickel and rhodium supported on materials like ceria (CeO₂) and hydroxyapatite (HAP) have also been investigated for thioester decarbonylation. rsc.org Nickel catalysts, such as Ni/CeO₂, have demonstrated high catalytic activity, in some cases exceeding that of palladium catalysts. rsc.org However, palladium catalysts often exhibit a broader substrate scope and better functional group tolerance. rsc.orgrsc.org

Rhodium-on-HAP (Rh/HAP) catalysts have shown particular utility in the selective intramolecular decarbonylation of unsymmetrically substituted aryl thioesters. rsc.org While nickel and palladium catalysts can lead to the formation of symmetrical thioether byproducts through a C–S bond metathesis process, Rh/HAP catalysts exhibit higher selectivity for the desired unsymmetrical product. rsc.org This selectivity is attributed to the lower tendency of rhodium to catalyze the C–S bond metathesis side reaction. rsc.org

Table 2: Comparison of Ni, Pd, and Rh Catalysts in the Decarbonylation of an Unsymmetrical Thioester rsc.org

| Catalyst | Intramolecular Product Yield (%) | Symmetrical Product 1 Yield (%) | Symmetrical Product 2 Yield (%) |

| Ni/HAP | Moderate | Moderate | Moderate |

| Pd/HAP | Moderate | Moderate | Moderate |

| Rh/HAP | 79 | Low | Low |

Reaction conditions and specific substrates are detailed in the source literature. Yields determined by GC analysis.

The mechanism of transition-metal-catalyzed decarbonylation of thioesters is believed to proceed through a series of well-defined elementary steps. nih.govrsc.org

The generally accepted mechanism for the decarbonylation of thioesters like this compound by a low-valent metal catalyst involves several key steps. nih.govrsc.org The process is initiated by the oxidative addition of the C(carbonyl)–S bond of the thioester to the active metal species. rsc.org This is followed by the extrusion of a carbon monoxide (CO) molecule from the resulting acyl-metal intermediate. rsc.org The final step is a reductive elimination from the aryl-thiolate metal complex, which forms the C–S bond of the thioether product and regenerates the active catalyst. nih.govrsc.org The desorption of CO from the catalyst surface is also a crucial step for catalyst turnover. rsc.org

Kinetic studies on the Pd/HAP-catalyzed decarbonylation of this compound have provided insights into the rate-limiting step. rsc.org The observation that the reaction rate is accelerated by electron-withdrawing groups on the thioester suggests that either the oxidative addition or the CO extrusion step is the turnover-limiting step of the catalytic cycle. rsc.org

In the context of decarbonylation reactions catalyzed by supported nickel and palladium nanoparticles, a concurrent C–S bond metathesis has been observed, particularly with unsymmetrically substituted thioesters. rsc.org This side reaction leads to the formation of symmetrically substituted aryl thioethers as byproducts. rsc.org The metathesis is thought to proceed via oxidative addition of a thioether C–S bond to the metal catalyst, followed by a transmetalation event and subsequent reductive elimination. rsc.orgchemrxiv.org

Interestingly, HAP-supported rhodium nanoparticle catalysts show a significantly lower propensity for catalyzing this C–S bond metathesis. rsc.org This difference in reactivity is likely due to a higher energy barrier for the oxidative addition of the thioether C–S bond to the rhodium nanoparticles compared to nickel or palladium. rsc.org This makes Rh/HAP a more selective catalyst for the intramolecular decarbonylation of unsymmetrical thioesters, minimizing the formation of undesired symmetrical byproducts. rsc.org

Proposed Mechanistic Pathways of Decarbonylation

Oxidative Addition and Carbon Monoxide Extrusion

C-S Bond Cleavage and Thiol Generation

The cleavage of the carbon-sulfur (C–S) bond in thioesters like this compound is a fundamental process that can be initiated through various mechanisms, including base mediation. This cleavage is significant for generating thiols, which are important intermediates in numerous chemical syntheses.

The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is particularly effective for thioesters and is generally irreversible. chemistrysteps.comucoz.com The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate. Subsequently, the C–S bond cleaves, resulting in the formation of a carboxylate salt and a thiolate. chemistrysteps.com The process is driven to completion because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic enough to react with the thiolate. chemistrysteps.comucoz.com

The kinetics of base-catalyzed hydrolysis of phenyl esters of substituted benzoic acids have been studied, confirming the BAc2 mechanism, which involves a bimolecular acyl-oxygen cleavage. researchgate.net While this study focused on oxygen esters, the principles are analogous to thioesters. The rate of hydrolysis can be influenced by substituents on the aromatic rings.

The presence of substituents on the aryl groups of this compound can influence the regioselectivity of bond cleavage. In the context of reductive cleavage, phenacylthiocyanates with electron-withdrawing groups on the phenyl ring follow a stepwise mechanism involving a radical anion intermediate. In contrast, those with electron-donating or no substituents favor a concerted mechanism. This leads to the regioselective fragmentation of the CH2–S bond. rsc.org

In transition metal-catalyzed reactions, such as the palladium/norbornene-catalyzed decarbonylative difunctionalization of thioesters, the regioselectivity of C–H bond functionalization is a key aspect. nih.gov While not directly C-S cleavage, these reactions highlight how substituents direct the reactivity of the molecule. For instance, ortho-substituted aryl thioesters can lead to multisubstituted biaryl skeletons. nih.gov Similarly, rhodium-catalyzed reactions of thioacids with allenes show high regioselectivity, leading to branched allylic thioesters. rsc.org The synthesis of substituted pyrazoles from β-oxodithioesters also proceeds with high regioselectivity. acs.org Furthermore, a copper-catalyzed system has been shown to accomplish intermolecular regioselective C–C and C–O bond cleavage and amination. rsc.org

Base-Mediated Thioester Cleavage

Nucleophilic Acyl Substitution Reactions

This compound serves as an effective acylating agent in various organic transformations, participating in nucleophilic acyl substitution reactions where the thiophenolate group acts as a leaving group.

Thioesters, including this compound, are utilized as acylating agents in organic synthesis. thieme-connect.comthieme-connect.de They can be used to prepare ketones from acid chlorides or thiocarboxylic S-esters using organometallic reagents. oup.com The acylation of thiols to form other thioesters is a common application, often catalyzed by various reagents to promote the reaction. thieme-connect.de For instance, this compound can be prepared by the reaction of benzoyl chloride with thiophenol in pyridine. oup.com The use of coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) allows for the efficient synthesis of thioesters from carboxylic acids and thiols. semanticscholar.org

Table 1: Examples of this compound in Acylation Reactions This table is interactive. Click on the headers to sort the data.

| Acylating Agent | Substrate | Product | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Organoaluminum reagent | Ketone | Cu(acac)2-PPh3 | Good to Excellent | oup.com |

| Benzoyl chloride | Thiophenol | This compound | Pyridine | High | oup.com |

| Benzoic acid | Thiophenol | This compound | TBTU/DIPEA | 82 | semanticscholar.org |

| Trifluoroacetic anhydride | Thiols | S-Alkyl/S-aryl trifluoroethanethioates | Pyridine/DMAP | Good | thieme-connect.de |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for building complex molecules in a single step. preprints.org this compound and related thioesters can participate in such reactions. For example, a four-component reaction involving N-isocyaniminotriphenylphosphorane, 2-oxopropyl-1-benzenecarbothioate, a primary amine, and a benzoic acid derivative has been used to synthesize sterically congested 1,3,4-oxadiazole (B1194373) derivatives in high yields. researchgate.net These reactions often proceed under mild conditions and offer high atom economy. preprints.orgresearchgate.net The development of multicatalytic strategies for MCRs has further expanded their scope and selectivity. nih.gov

Derivatization Reactions for Specific Research Applications

Derivatization is a technique used in analytical chemistry to modify a compound to enhance its detection or separation. taylorandfrancis.comresearchgate.net this compound itself can be a product of derivatization, for example, in the analysis of carboxylic acids where they are converted to thioesters. More commonly, this compound can be derivatized for specific applications. For instance, derivatives such as S-{4-[4-(benzoylsulfanyl)phenoxy]phenyl} benzenecarbothioate are available for specialized research purposes. sigmaaldrich.com The purpose of such derivatization is often to introduce a specific tag or functional group that facilitates analysis or confers particular chemical properties. taylorandfrancis.com

Reactivity Profiles and Mechanistic Investigations of S Phenyl Benzenecarbothioate

Analytical Derivatization Strategies

Analytical derivatization is a critical process in chemical analysis, employed to modify an analyte to enhance its suitability for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). chromatographyonline.comresearch-solution.com This chemical modification can improve the analyte's volatility, thermal stability, and detectability, or enhance its separation from other components in a complex matrix. research-solution.comnih.gov For S-phenyl benzenecarbothioate, derivatization strategies are not extensively documented in dedicated studies but can be inferred from its chemical structure—a thioester—and the known reactivity of this functional group. The primary strategies involve either the direct derivatization of the thioester moiety or a two-step approach involving hydrolysis followed by derivatization of the resulting products.

Direct Derivatization of the Thioester

One potential direct derivatization approach for thioesters involves a simultaneous reaction of both the acyl and the S-alkyl/aryl portions of the molecule. Research on long-chain acyl thioesters has demonstrated a method using trimethylsulfonium (B1222738) hydroxide (B78521) in methanol (B129727). nih.gov This reagent facilitates the simultaneous derivatization of the acyl group into a fatty acid methyl ester and the S-alkyl group into a methyl alkyl sulfide, which are then suitable for GC analysis. nih.gov

Applying this strategy to this compound would theoretically yield methyl benzoate (B1203000) and methyl phenyl sulfide. This one-step reaction converts the relatively non-volatile parent compound into two smaller, more volatile derivatives that can be readily analyzed by gas chromatography-mass spectrometry (GC-MS).

Hydrolysis Followed by Derivatization

A more common and versatile strategy for the analysis of esters and thioesters is a two-step approach involving hydrolysis to cleave the ester bond, followed by the derivatization of the resulting alcohol/thiol and carboxylic acid. Research has shown that this compound can be readily cleaved to form thiophenol under mild conditions, such as using potassium carbonate in methanol at room temperature. nuph.edu.ua The other product of this hydrolysis is the benzoate anion, which upon acidification yields benzoic acid. These two products, thiophenol and benzoic acid, can then be derivatized using a variety of well-established methods to enhance their analysis by HPLC or GC.

Derivatization of Thiophenol

Thiophenol, being a volatile and reactive thiol, is an ideal candidate for derivatization to improve its detection at trace levels. Various reagents are effective for this purpose, particularly for HPLC analysis. For instance, 4,4′-dithiodipyridine (DTDP) reacts rapidly with thiols at a pH typical for wine samples (pH ≥ 3.4) to form stable derivatives that can be enriched by solid-phase extraction (SPE) and analyzed by HPLC-tandem mass spectrometry (HPLC-MS/MS). acs.org This method offers high accuracy and precision for quantifying potent thiols. acs.org

The table below summarizes a selection of derivatization strategies applicable to thiophenol.

| Analytical Method | Derivatizing Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| HPLC-MS/MS | 4,4′-dithiodipyridine (DTDP) | Thiol-pyridyl disulfide derivative | Rapid reaction at mild pH; stable derivatives suitable for SPE enrichment. acs.org |

| HPLC-Fluorescence | 9-(2-iodoethyl)acridone (IEA) | Fluorescent thioether derivative | High sensitivity and selectivity for thiophenols. nih.gov |

| GC-MS | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Silyl ether derivative | Increases volatility and thermal stability for GC analysis. nih.gov |

Derivatization of Benzoic Acid

Benzoic acid can be derivatized to improve its chromatographic properties and detection sensitivity. For HPLC analysis with UV detection, reagents that introduce a strong chromophore are often used. A well-established method involves reaction with 2,4'-dibromoacetophenone, which converts the carboxylic acid into a phenacyl ester derivative. jafs.com.pl These derivatives have strong UV absorption, significantly enhancing detection limits. jafs.com.pl

For GC analysis, the polar carboxyl group must be derivatized to increase volatility. research-solution.com Silylation is a common technique where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable TMS ester. nih.gov

The table below details common derivatization strategies for benzoic acid.

| Analytical Method | Derivatizing Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| HPLC-UV | 2,4'-dibromoacetophenone | Phenacyl ester derivative | Introduces a strong chromophore for enhanced UV detection. jafs.com.pl |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability; common for metabolomics. nih.gov |

| GC-MS | Methyl chloroformate (MCF) | Methyl ester | Offers improved reproducibility and compound stability compared to some silylation methods. nih.gov |

By employing these multi-step derivatization strategies, the constituent parts of this compound can be accurately and sensitively quantified using standard chromatographic techniques, providing a robust pathway for its indirect analysis in various matrices.

Spectroscopic Characterization and Structural Elucidation of S Phenyl Benzenecarbothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum of S-phenyl benzenecarbothioate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides a detailed map of the proton environments. The spectrum is characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings.

The protons on the benzoyl ring (attached to the carbonyl group) and the S-phenyl ring (attached to the sulfur atom) exhibit distinct chemical shifts due to their different electronic environments. The protons ortho to the carbonyl group are generally the most deshielded due to the electron-withdrawing nature of the carbonyl group.

In a typical ¹H NMR spectrum recorded at 400 MHz in CDCl₃, the signals appear as complex multiplets between δ 7.44 and 8.06 ppm. The two protons ortho to the carbonyl group can be distinguished as a multiplet around δ 8.04-8.06 ppm. The remaining eight protons from both phenyl rings resonate as a complex multiplet between δ 7.44 and 7.64 ppm. The integration of these peak areas confirms the ratio of the protons in their respective environments.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2H (ortho to C=O) | 8.04 - 8.06 | m |

| 8H (remaining aromatic) | 7.44 - 7.64 | m |

Data obtained in CDCl₃ at 400 MHz.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal in the spectrum corresponds to the carbonyl carbon of the thioester group, which is highly deshielded.

In a spectrum recorded at 100 MHz in CDCl₃, the thioester carbonyl carbon (C=O) appears at approximately δ 190.1 ppm. The aromatic carbons resonate in the typical range of δ 127-137 ppm. The signals can be assigned to the various carbons of the benzoyl and S-phenyl rings based on their electronic environments and coupling to protons. For instance, the carbon atom to which the sulfur is attached (ipso-carbon of the S-phenyl ring) and the carbon atom of the benzoyl ring attached to the carbonyl group are quaternary and can be identified. Specific assignments include peaks at δ 136.7, 135.1, 133.7, 129.5, 129.3, 128.8, 127.5, and 127.4 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190.1 |

| Aromatic C | 136.7 |

| Aromatic C | 135.1 |

| Aromatic C | 133.7 |

| Aromatic C | 129.5 |

| Aromatic C | 129.3 |

| Aromatic C | 128.8 |

| Aromatic C | 127.5 |

| Aromatic C | 127.4 |

Data obtained in CDCl₃ at 100 MHz.

While 1D NMR spectra provide fundamental information, 2D NMR techniques are employed for unambiguous structural confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Interpretation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The most prominent band is the carbonyl (C=O) stretch of the thioester group. Due to conjugation with the phenyl ring, this absorption is typically found in the region of 1685-1666 cm⁻¹.

Other key absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aromatic C=C Stretch: Several bands of variable intensity in the 1600-1400 cm⁻¹ region. Common absorptions are seen around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, usually between 710-570 cm⁻¹. Its identification can sometimes be challenging due to coupling with other vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Thioester C=O Stretch | 1685 - 1666 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Weak |

Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the aromatic rings and the C-S bond.

Key

Potential Energy Distribution (PED) Analysis of Normal Modes

Potential Energy Distribution (PED) analysis is a computational method used to understand the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to the normal modes of vibration of a molecule. mdpi.comsmu.edu This analysis provides a detailed description of the character of each vibrational band observed in infrared (IR) and Raman spectra. mdpi.com For complex molecules like this compound, PED analysis, often carried out using software like VEDA, helps in the precise assignment of vibrational frequencies obtained from theoretical calculations, such as those using Density Functional Theory (DFT). mdpi.comnih.gov

In the analysis of aromatic compounds, certain vibrational modes are characteristic. For instance, the stretching vibrations of the C-C bonds within the phenyl rings typically appear in the 1400-1625 cm⁻¹ region. nih.gov The in-plane and out-of-plane C-H bending vibrations also have characteristic frequency ranges. researchgate.net For this compound, PED analysis would elucidate the coupling between the vibrational modes of the two phenyl rings and the central carbothioate group (-C(=O)S-). It would quantify the extent to which vibrations such as C=O stretching, C-S stretching, and various phenyl ring modes are pure or mixed. nih.gov For example, a specific normal mode might be described as being 60% C=O stretch, 20% C-C stretch of the adjacent phenyl ring, and having smaller contributions from other internal coordinates. This detailed assignment is crucial for a complete understanding of the molecule's vibrational behavior. mdpi.com

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the fragmentation patterns of the corresponding molecular ions. wikipedia.org In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and the formation of a molecular ion (M•+), which is a radical cation. uni-saarland.de This high energy often leads to extensive fragmentation of the molecular ion, providing a unique "fingerprint" for the compound. wikipedia.orguni-saarland.de

For this compound (C₁₃H₁₀OS), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is expected to follow characteristic pathways for thioesters and aromatic compounds. Key fragmentation processes include:

α-cleavage: Breakage of bonds adjacent to the carbonyl group and the sulfur atom.

Cleavage of the C-S bond: This would lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the thiophenyl radical (C₆H₅S•), or the thiophenyl cation (C₆H₅S⁺) at m/z 109 and the benzoyl radical (C₆H₅CO•). The benzoyl cation is often a very prominent peak in the mass spectra of benzoyl derivatives. nih.gov

Cleavage of the C-C bond between the carbonyl group and the phenyl ring: This would result in the formation of the phenyl cation (C₆H₅⁺) at m/z 77 and the [M-C₆H₅]⁺ fragment.

Rearrangement reactions: Such as the McLafferty rearrangement, although less common for this specific structure, can sometimes occur. wikipedia.org

The relative intensities of these fragment ions provide valuable information about the stability of the ions and the corresponding neutral fragments, aiding in the structural confirmation of this compound. uni-saarland.despectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is a cornerstone method for the identification and quantification of individual components within a mixture. amazonaws.comgcms-id.ca In a GC-MS analysis, the sample is first vaporized and separated into its constituent compounds in the gas chromatograph based on their volatility and interaction with the stationary phase of the column. amazonaws.com Each separated compound then enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. amazonaws.com

For this compound, GC-MS serves two primary purposes: purity assessment and positive identification.

Purity Assessment: By analyzing a sample of this compound, the resulting chromatogram will show a major peak corresponding to the compound itself. Any additional peaks would indicate the presence of impurities, such as starting materials from its synthesis or byproducts. chromforum.org The area under each peak is proportional to the amount of the compound, allowing for a quantitative assessment of purity.

Identification: The retention time of the main peak in the chromatogram provides a characteristic value for this compound under specific GC conditions. More definitively, the mass spectrum obtained for this peak can be compared with a reference spectrum from a database or a previously analyzed authentic standard. gcms-id.ca The unique fragmentation pattern serves as a chemical fingerprint for identification. amazonaws.com

The use of different types of GC columns (e.g., polar vs. nonpolar) can be employed to optimize the separation of this compound from potential impurities. chromforum.org

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. chromatographyonline.comarxiv.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to distinguish between isomers and complex mixtures. chromatographyonline.com A key parameter derived from IMS is the collision cross section (CCS), which represents the effective area of the ion as it drifts through a buffer gas under the influence of an electric field. nih.gov

For this compound, experimental CCS values can be determined, or they can be predicted using computational methods. arxiv.org Several prediction tools, such as DarkChem and AllCCS, utilize machine learning algorithms trained on large datasets of experimentally determined CCS values to estimate the CCS for a given molecule and its various adducts (e.g., [M+H]⁺, [M+Na]⁺). arxiv.orghmdb.ca These predictions are based on the molecule's structural information, typically its SMILES string. mdpi.com

The predicted CCS values for this compound provide valuable information for its identification in complex analytical workflows, especially in non-targeted screening. arxiv.orgbiorxiv.org The combination of accurate mass, fragmentation pattern, and CCS value significantly increases the confidence in compound identification. biorxiv.org The use of multiple adducts for the same molecule can further improve the specificity of identification. arxiv.org

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 215.05252 | 144.8 |

| [M+Na]⁺ | 237.03446 | 152.5 |

| [M-H]⁻ | 213.03796 | 151.8 |

| [M+NH₄]⁺ | 232.07906 | 163.7 |

| [M+K]⁺ | 253.00840 | 148.3 |

| [M]⁺ | 214.04469 | 145.9 |

| Data sourced from PubChem. uni.lu |

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-ulm.de This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. uni-ulm.deresearchgate.net The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. uni-ulm.deucibio.pt

For this compound, a successful SC-XRD analysis would require the growth of a suitable single crystal. iucr.org Once a crystal is obtained and analyzed, the resulting data would allow for the complete determination of its solid-state structure. This includes:

Molecular Conformation: The dihedral angles between the phenyl rings and the central carbothioate plane would be precisely determined, revealing the molecule's preferred conformation in the crystal lattice.

Bond Parameters: Accurate bond lengths (e.g., C=O, C-S, C-C) and bond angles can be measured and compared with theoretical values and data from related structures.

The structural information obtained from SC-XRD is invaluable for understanding the physical properties of this compound in the solid state and serves as a benchmark for validating the results of computational modeling. cam.ac.uk

Conformational Analysis and Dihedral Angles in Crystal Structures

The conformation of this compound is primarily defined by the torsion angles around the thioester linkage, specifically the C–S–C=O bridge. X-ray diffraction studies on S-phenyl o-chlorothiobenzoate and S-phenyl o-bromothiobenzoate reveal that these molecules are isomorphous, crystallizing in the monoclinic space group P21. ukim.mk The central O=C–S fragment in these structures is essentially planar. ukim.mk

The dihedral angles between the planar thioester fragment and the phenyl rings are substantial, highlighting the non-planar nature of the molecule. This twisting is a common feature in related structures, such as metal complexes of thiobenzoate, where the COS planes are also twisted from the planes of the associated phenyl groups. acs.org

| Compound | Torsion Angle C6–C7–S–C8 (°) | Angle between O–C7–S plane and o-substituted phenyl ring (°) | Angle between O–C7–S plane and non-substituted phenyl ring (°) |

|---|---|---|---|

| S-phenyl o-chlorothiobenzoate | -170.2(7) | 113.9(3) | 115.8(3) |

| S-phenyl o-bromothiobenzoate | 168.6(4) | 110.9(2) | 114.3(2) |

Intermolecular Interactions (C-H...O, C-H...S, C-H...π, π-π Stacking)

The crystal packing of molecules containing the benzenecarbothioate moiety is governed by a variety of weak intermolecular interactions. While π-π stacking is not explicitly detailed as a dominant interaction in the primary analogues, other non-covalent forces play a crucial role in stabilizing the crystal lattice.

In the crystal structure of S,S′-butane-1,4-diyl bis(benzenecarbothioate), molecules are packed in a herringbone arrangement primarily through intermolecular C–H···π interactions. nih.goviucr.org This type of interaction, where a C-H bond points towards the face of an aromatic ring, is a significant directional force in the crystal packing of many aromatic compounds. In a related structure, 2-(benzenecarbothioyloxy)ethyl benzenecarbothioate, a specific C–H···π interaction is observed with a C3–H3···Cg1 distance of 3.641(3) Å and an angle of 137° (where Cg1 is the centroid of a phenyl ring). researchgate.net

C–H···S and C–H···O interactions are also observed in related structures. For instance, in the crystal of a closely related compound, 2DBS2, intermolecular interactions including C=O···H–C and C–H···S are present. iucr.org In the crystal of 2-(benzenecarbothioyloxy)ethyl benzenecarbothioate, short intermolecular C···S contacts are noted at a distance of 3.391(3) Å, which helps to form a layered structure. researchgate.netiucr.org

The crystal packing of S-phenyl o-chlorothiobenzoate and its bromo-analogue is significantly influenced by the halogen substituents, which engage in halogen···π interactions, with the halogen atom directed towards the center of the π-system of a neighboring phenyl ring. ukim.mk Although not one of the explicitly requested interactions, this demonstrates how substituents can modulate the supramolecular assembly.

| Interaction Type | Compound | Donor-Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|---|

| C–H···π | 2-(benzenecarbothioyloxy)ethyl benzenecarbothioate | C3–H3···Cg1 | H···Cg = 2.89; C···Cg = 3.641(3) | 137 | researchgate.net |

| C···S | 2-(benzenecarbothioyloxy)ethyl benzenecarbothioate | C···S | 3.391(3) | N/A | researchgate.netiucr.org |

| C–H···π | S,S′-Butane-1,4-diyl bis(benzenecarbothioate) | C4–H4···Cg1 | H···Cg = 3.09; C···Cg = 3.8810(15) | 141 | iucr.org |

Computational Chemistry and Theoretical Investigations of S Phenyl Benzenecarbothioate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of S-phenyl benzenecarbothioate. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to model its properties. numberanalytics.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. orientjchem.org It has been applied to study the geometric and electronic properties of this compound and related molecules. ajchem-a.comresearchgate.net DFT calculations, often using functionals like B3LYP, can optimize the molecular geometry to find its most stable conformation. researchgate.netnih.gov For instance, in a study on related thionoesters, DFT was used to predict stable crystal structures and evaluate physical properties. acs.org These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. mdpi.com

Theoretical investigations on similar compounds have utilized DFT with various basis sets to determine properties like electron affinity, ionization potential, and electronegativity, which are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-a.com

Table 1: Examples of DFT Applications in Related Compounds

| Compound Type | Property Investigated | Method/Basis Set | Reference |

|---|---|---|---|

| Pyrimidine (B1678525) Derivatives | Geometric Optimization, HOMO-LUMO | DFT/3-21G | ajchem-a.com |

| Quinoline Carboxylates | Optimized Molecular Orbitals | DFT | mdpi.com |

| Thionoesters | Conformational Characteristics | DFT/B3LYP/6-311+G(2d,p) | acs.org |

| Imidazole (B134444) Derivatives | NMR Shielding, Thermodynamic Parameters | DFT/B3LYP/6-31G | orientjchem.org |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a multi-electron system. wikipedia.orgyoutube.com While DFT has become more prevalent, HF calculations are still valuable for comparative analysis. researchgate.net HF theory provides a baseline understanding of the electronic structure by considering the mean-field effect of electron-electron repulsion. youtube.com

In comparative studies, results from HF calculations are often juxtaposed with those from DFT to assess the impact of electron correlation, which is accounted for in DFT but not in the standard HF method. researchgate.net For example, calculations on various organic molecules have been performed at both the HF and DFT levels to compare predicted properties like vibrational frequencies and hyperpolarizability. researchgate.netajchem-a.com This comparative approach helps in validating the computational models and understanding the limitations of each theoretical level. researchgate.net

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The selection of an appropriate basis set, such as the Pople-style basis sets (e.g., 6-31G*, 6-311G(d,p)) or correlation-consistent basis sets, is crucial for obtaining accurate results. orientjchem.orgresearchgate.netorientjchem.org

Optimization of the basis set involves finding a balance between computational cost and accuracy. Larger basis sets generally provide more accurate results but are computationally more demanding. acs.org Studies on molecules with similar structural motifs to this compound have employed various basis sets, such as 3-21G, 6-31G, and 6-311G, often augmented with polarization and diffuse functions (e.g., 6-311++G(2d,2p)), to accurately describe the electronic distribution, especially in systems with heteroatoms and delocalized electrons. orientjchem.orgajchem-a.comnih.govorientjchem.org The process often involves performing calculations with different basis sets and comparing the results with experimental data or higher-level computations to ensure the chosen basis set is adequate for the properties being investigated. researchgate.netorientjchem.org

Hartree-Fock (HF) Level Calculations for Comparative Analysis

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Descriptors derived from computational analyses, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, provide quantitative measures of a molecule's electronic characteristics and potential reaction sites.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a key concept for understanding chemical reactivity. numberanalytics.comunesp.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For molecules related to this compound, FMO analysis has been used to predict reactive sites. orientjchem.org The distribution of the HOMO and LUMO across the molecule indicates the likely regions for nucleophilic and electrophilic attack, respectively. orientjchem.org For instance, in one study, the HOMO was found to be concentrated around the sulfur atom and an imidazole ring, suggesting these as potential sites for electrophilic attack. orientjchem.org

Table 2: Illustrative FMO Data for a Related Imidazole Derivative

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | -5.61 | Concentrated on sulfur and imidazole ring |

| LUMO | -1.74 | - |

| HOMO-LUMO Gap (ΔE) | 3.87 | - |

Data from a study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone using B3LYP/6-31G. orientjchem.org

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions from quantum chemical calculations into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.deuba.ar This method provides detailed insights into charge distribution, charge transfer, and hyperconjugative interactions within a molecule. uba.armdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |

| 4,6-diphenylpyrimidine-2-thiol |

| S-[4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate |

| 2-(6-phenyl-2-sulfanylpyrimidin-4-yl)phenol |

| S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone |

| Benzoyl chloride |

| Thiobenzoic acid |

| Trityl-thiol |

| {(1R,2R,4R)-4-[(tert-butoxycarbonyl)-amino]-2-hydroxy-cyclohexyl}-benzene-carbothioate |

| S,S'-(2,6-diaminopyridine-3,5-diyl) dibenzenecarbothioate |

| S-benzyl benzenecarbothioate |

| S-{4-[4-(benzoylsulfanyl)phenoxy]phenyl} benzenecarbothioate |

| Acetophenone (B1666503) |

| Thioacetic acid |

| Pyrimidine |

| Cytosine |

| Thymine |

| Uracil |

| Benzene (B151609) |

| Cinnoline |

| Urea |

| 2-(2-Hydroxyphenyl)-1-azaazulene |

| 2-(2-Mercaptophenyl)-1-azaazulene |

| Phenyl quinoline-2-carboxylate |

| 2-Methoxyphenyl quinoline-2-carboxylate |

| 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl |

| S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate |

| N-[2-(4-methylphenyl)thiocarbonyl]phenyl-C,C-diphenylketenimine |

| S-(4-methylphenyl) 2-(2,2-diphenylethenylideneamino)benzenecarbothioate |

| S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate |

| S-(4,6-diphenylpyrimidin-2-yl) benzenecarbothioate |

| S-[4,6-bis(4-hydroxyphenyl)pyrimidin-2-yl] benzenecarbothioate |

| Methyl α-D-mannopyranoside |

| Acarbose |

| S-benzyl dithiocarbazate |

| 4-(bis(2-chloroethyl)amino)benzaldehyde |

| 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one |

| (E)-2-((6-chloropyridin-2-yl)oxy)-N′-((2-hydroxybenzylidene)acetohydrazide |

| 6-chloropyridin-2-ol |

| o-cresol |

| Formaldehyde |

| Diborane |

| Berberine |

| N-phenyl-o-benzenedisulfonimide |

| Poly(ethylene terephthalate) [PET] |

| Poly(ethylene thionoterephthalate) [PET[S2]] |

| Poly(ethylene terephthalate-co-thionoterephthalate) [PET[SzO1-z]] |

| Di(thiobenzoyl) derivative of ethylene (B1197577) glycol [SS] |

| Mono-sulfurated 2-(benzenecarbothioyloxy)ethyl benzoate (B1203000) [SO] |

| Ethylene glycol dibenzoate [EGDB] |

| 2,6-diaminopyridine-3,5-dithiol |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of a molecule, typically using a color-coded scheme where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). uni-muenchen.delibretexts.org

For this compound, an MEP analysis would be expected to reveal specific regions of reactivity. The most negative potential (red) would likely be concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pair electrons. This site represents the most probable area for an electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the two phenyl rings, making them susceptible to nucleophilic attack. researchgate.net The sulfur atom, with its lone pairs, would also influence the electrostatic potential, likely exhibiting a region of moderate negative potential. Computational studies on related pyrimidine derivatives containing a benzenecarbothioate moiety have utilized MEP analysis to identify these characteristic electrophilic and nucleophilic regions, confirming the general principles of charge distribution in such structures. ajchem-a.com Visualizing the MEP provides a guide to intermolecular interactions and the molecule's recognition by biological receptors or other reactants. proteopedia.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize regions in a molecule where electrons are localized. labinsights.nl It provides a clear depiction of atomic shells, chemical bonds (both covalent and non-covalent), and lone pairs of electrons. labinsights.nlarizona.edu The ELF value ranges from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs, while lower values suggest more delocalized, "gas-like" electron behavior. scielo.br

Similarly, the Localized Orbital Locator (LOL) is another function that describes features of chemical bonding, often in terms of local kinetic energy. researchgate.netresearchgate.net Both ELF and LOL analyses offer intuitive, visual representations of a molecule's electronic structure that align well with classical chemical concepts of bonding. wikipedia.orgresearchgate.net

For this compound, an ELF/LOL analysis would distinctly map its key structural features. High localization values would be expected in several regions:

The core shells of the carbon, oxygen, and sulfur atoms.

The covalent bonds, including the C=O double bond, the C-S single bond, the S-C bond, and the C-C and C-H bonds within the phenyl rings.

The regions corresponding to the lone pair electrons on the carbonyl oxygen and the sulfur atom.

These analyses can differentiate bonding types; for instance, the region between the carbon and oxygen of the carbonyl group would show a localization characteristic of a double bond. scielo.br By mapping these features, ELF and LOL provide fundamental insights into the electronic arrangement and bonding nature of the molecule. labinsights.nl

Conformational Analysis and Energetic Stability

Computational methods, particularly Density Functional Theory (DFT), are widely used to determine the stable conformers of molecules. unicamp.br For thioesters like this compound, the relative orientation of the carbonyl group and the sulfur substituent defines the major conformers. Studies on analogous simple and aromatic thioesters have shown a general preference for a synperiplanar (or cis) conformation, where the carbonyl double bond and the adjacent C-S bond are eclipsed. researchgate.netresearchgate.net

In this compound, rotation around the C(O)-S bond leads to two primary planar conformers:

Synperiplanar (syn): The phenyl group attached to the sulfur is on the same side as the carbonyl oxygen. This conformation is often found to be the most stable in related thioesters due to favorable electronic interactions and reduced steric hindrance compared to bulkier alkyl groups. researchgate.net

Antiperiplanar (anti): The phenyl group is on the opposite side of the carbonyl oxygen. This conformer is typically higher in energy.

Quantum chemical calculations on S-methyl thioacetate (B1230152), a simpler analog, estimated the syn conformer to be more stable by approximately 5 kcal/mol. researchgate.net For aromatic thioesters, the synperiplanar and anticlinal forms have been identified as the most stable conformations through DFT calculations. researchgate.net The table below summarizes the expected stable conformers for this compound based on these principles.

| Conformer | Key Dihedral Angle | Expected Relative Stability | Rationale |

|---|---|---|---|

| Synperiplanar (syn) | C-C(O)-S-C ≈ 0° | Most Stable | General preference for esters and thioesters; minimizes steric clash. researchgate.net |

| Antiperiplanar (anti) | C-C(O)-S-C ≈ 180° | Less Stable | Potential for steric interaction between the phenyl rings. researchgate.net |

| Anticlinal | C-C(O)-S-C ≈ ±120° | Intermediate | Represents a non-planar, potentially stable conformation. researchgate.net |

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. q-chem.comepfl.ch This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, in predefined steps and performing a constrained geometry optimization at each step. uni-muenchen.de The resulting plot of energy versus the scanned coordinate reveals the locations of energy minima (stable conformers) and energy maxima (transition states). researchgate.net

For this compound, a relaxed PES scan would typically be performed by rotating the dihedral angle defined by the atoms of the thioester linkage (e.g., C-C(O)-S-C). ncsu.edu Such a scan would be expected to show a global minimum corresponding to the most stable synperiplanar conformer. The scan would also identify the energy barrier for rotation from the syn to the anti conformer. For S-methyl thioacetate, this rotational barrier was calculated to be around 12 kcal/mol. researchgate.net A PES scan provides a detailed map of the molecule's flexibility and the energetic cost of transitioning between different spatial arrangements. q-chem.com

Computational Determination of Stable Conformers (e.g., synperiplanar, antiperiplanar)

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. mdpi.com

Theoretical vibrational spectra for this compound can be calculated using methods like DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)). mjcce.org.mkmdpi.com The calculations yield harmonic vibrational frequencies, which are often scaled by an empirical factor to better match experimental results. scifiniti.comepstem.net The analysis also provides the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to a given normal mode, allowing for precise vibrational assignments. iosrjournals.orgresearchgate.net

Based on DFT calculations for related aromatic thiols and other carbonyl-containing compounds, the expected vibrational wavenumbers for key functional groups in this compound are summarized below. nih.govderpharmachemica.com

| Vibrational Mode | Expected Theoretical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) | Comments |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong | Characteristic of the phenyl rings. derpharmachemica.com |

| C=O Stretch | 1700 - 1650 | Strong (IR) / Medium (Raman) | A strong, characteristic band for the thioester carbonyl group. The exact position is sensitive to conjugation. mdpi.com |

| Aromatic C=C Stretch | 1625 - 1430 | Medium-Strong / Strong | Multiple bands are expected from the skeletal vibrations of the two phenyl rings. derpharmachemica.com |

| C-S Stretch | 800 - 600 | Weak-Medium / Medium-Strong | Generally weaker and at a lower frequency than C-O stretch. Can be coupled with other modes. |

| Ring Breathing Mode | ~1000 | Weak (IR) / Strong (Raman) | A characteristic mode for monosubstituted benzene rings, often prominent in Raman spectra. nih.gov |

The calculated IR and Raman spectra provide a detailed fingerprint of the molecule, allowing for its identification and structural characterization. iosrjournals.orgoatext.com

GIAO Method for Theoretical NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods provides a powerful tool for molecular structure elucidation and verification. conicet.gov.ar Among the various quantum chemical techniques developed for this purpose, the Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating magnetic shielding tensors. imist.maresearchgate.net The GIAO/DFT approach, in particular, has been shown to yield satisfactory chemical shift predictions for different nuclei. imist.ma

The methodology involves optimizing the molecular geometry of the compound, in this case, this compound, using a selected level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-311+G(2d,p) or TZVP). nih.gov Following geometry optimization, the GIAO method is employed to compute the NMR isotropic magnetic shielding tensors (σ) for each nucleus (e.g., ¹³C and ¹H). nih.gov